molecular formula C24H12N6O5 B11089457 5,5'-oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione]

5,5'-oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B11089457
M. Wt: 464.4 g/mol
InChI Key: UETHMVXTSDUSLY-UHFFFAOYSA-N
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Description

5-{[1,3-DIOXO-2-(2-PYRIMIDINYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(2-PYRIMIDINYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1,3-DIOXO-2-(2-PYRIMIDINYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(2-PYRIMIDINYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves multiple steps, typically starting with the preparation of the pyrimidinyl and isoindole intermediates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include hydrazonoyl halides and alkyl carbothioates .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-{[1,3-DIOXO-2-(2-PYRIMIDINYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(2-PYRIMIDINYL)-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and sodium acetate. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and yields.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

5-{[1,3-DIOXO-2-(2-PYRIMIDINYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(2-PYRIMIDINYL)-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[1,3-DIOXO-2-(2-PYRIMIDINYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(2-PYRIMIDINYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[1,3-DIOXO-2-(2-PYRIMIDINYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(2-PYRIMIDINYL)-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its complex structure, which combines multiple heterocyclic rings

Properties

Molecular Formula

C24H12N6O5

Molecular Weight

464.4 g/mol

IUPAC Name

5-(1,3-dioxo-2-pyrimidin-2-ylisoindol-5-yl)oxy-2-pyrimidin-2-ylisoindole-1,3-dione

InChI

InChI=1S/C24H12N6O5/c31-19-15-5-3-13(11-17(15)21(33)29(19)23-25-7-1-8-26-23)35-14-4-6-16-18(12-14)22(34)30(20(16)32)24-27-9-2-10-28-24/h1-12H

InChI Key

UETHMVXTSDUSLY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=NC=CC=N6

Origin of Product

United States

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